![molecular formula C10H14N2O B1602865 [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol CAS No. 906352-65-6](/img/structure/B1602865.png)
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
説明
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol, also referred to as PPM, is a chemical compound that belongs to the class of pyridine derivatives. PPM has been studied for its potential use in various scientific research applications due to its unique properties.
科学的研究の応用
In addition, there is a palladium-catalyzed allylative 5-endo-trig cyclization for the synthesis of substituted pyrrolidinones . This transformation has been developed in a research group, with the original work published in 2013 .
-
Drug Discovery
- Application: Pyrrolidine, a similar compound, is widely used by medicinal chemists to develop treatments for human diseases .
- Method: The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results: This has led to the development of a variety of biologically active compounds .
-
Synthesis of Substituted Pyrrolidinones
- Application: A palladium-catalyzed allylative 5-endo-trig cyclization for the synthesis of substituted pyrrolidinones .
- Method: This transformation has been developed in a research group, with the original work published in 2013 . The chiral-pool strategy has been employed, with natural amino acids as starting material .
- Results: The studies resulted in the synthesis of novel chromenopyrrolidinones, featuring a convenient, silica gel–catalyzed coumarin formation .
-
Production of High-Technology Materials
- Application: Organic synthetic chemistry, which could involve compounds like pyrrolidines, is needed in many areas of our society, such as the production of high-technology materials .
- Method: Efficient synthesis methods are needed for the development of these materials. For their development, detailed mechanistic understanding is beneficial, even crucial .
- Results: The use of organic synthetic chemistry has led to the production of various high-technology materials .
-
Production of Cosmetics
- Application: Organic synthetic chemistry, which could involve compounds like pyrrolidines, is used in the production of cosmetics .
- Method: Efficient synthesis methods are needed for the development of these cosmetics. For their development, detailed mechanistic understanding is beneficial, even crucial .
- Results: The use of organic synthetic chemistry has led to the production of various cosmetics .
特性
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOWKGAYXTDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594599 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
CAS RN |
906352-65-6 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)
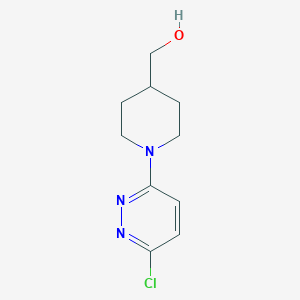
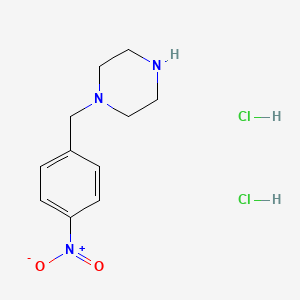

![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)
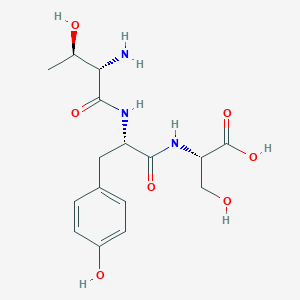

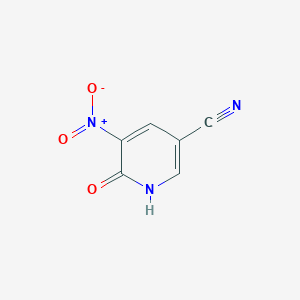
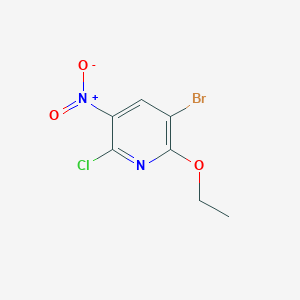
![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)
![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)
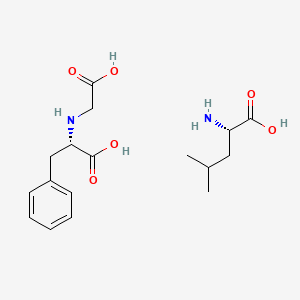

![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)